molecular formula C10H7NO3S B1597468 (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione CAS No. 184840-72-0

(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione

Cat. No. B1597468
M. Wt: 221.23 g/mol
InChI Key: IKLKVFXCODJJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidine-2,4-dione family. It is a white to yellowish-white crystalline powder with a melting point of approximately 150°C. It has been widely studied due to its potential applications in the fields of drug synthesis, medical research, and industrial processes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Potential and Target Modulation

Thiazolidine derivatives, including (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione, have been the subject of intensive research due to their potential anticancer properties. The structural moiety of thiazolidine has been critically reviewed for its biological activities, highlighting its role in drug discovery as a scaffold for designing molecules with anticancer, antimicrobial, and anti-inflammatory activities. Rhodanine, a related compound, has shown a broad spectrum of biological activities, including anticancer effects, emphasizing the importance of the thiazolidine core in medicinal chemistry (Tomašič & Peterlin Mašič, 2012; Szczepański, Tuszewska, & Trotsko, 2022).

Metabolic and Cancer Therapies

The review of thiazolidinediones (TZDs), a class of compounds including thiazolidine derivatives, underscores their application in treating metabolic syndromes and type 2 diabetes, and potential anticancer effects. These compounds act as PPARγ agonists, with their anticancer effects not correlating well with PPARγ activation, suggesting other mechanisms, such as IGF-1 signaling inhibition, may also be involved (Mughal, Kumar, & Vikram, 2015).

Environmental Applications

Remediation of Organic Pollutants

The enzymatic degradation of organic pollutants using oxidoreductive enzymes, in the presence of redox mediators, has been a significant area of research. These approaches are applied in treating wastewater contaminated with industrial dyes and other pollutants, highlighting the role of thiazolidine derivatives as potential mediators or substrates in these processes (Husain & Husain, 2007; Husain, 2006).

properties

IUPAC Name

(5E)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLKVFXCODJJRX-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/2\C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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